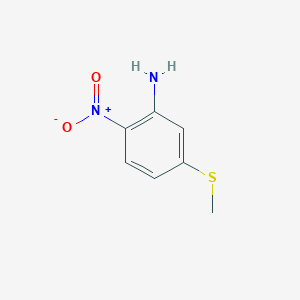

5-(Methylsulfanyl)-2-nitroaniline

Overview

Description

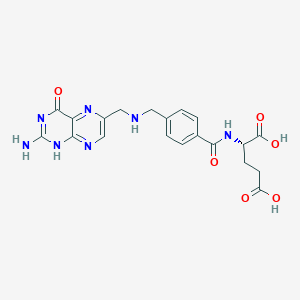

5-(Methylsulfanyl)-2-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphism and Thermochemistry

5-(Methylsulfanyl)-2-nitroaniline, through its derivative 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, shows significant polymorphism, exhibiting six solvent-free polymorphs that differ in packing mode and molecular conformation. These polymorphs, varying in crystal colors from red, orange, to yellow, illustrate the compound's thermochemical stability and the effect of crystallization on molecular conformation. This is particularly relevant in the study of molecular materials and their solid-state properties, highlighting the compound's application in materials science for developing compounds with specific physical characteristics (Yu et al., 2000).

Hydrogen Bonding in Aggregation

The study of 2-Methyl-5-nitroaniline, a closely related compound, has provided insights into the role of hydrogen bonding in molecular aggregation. Through high-resolution single-crystal X-ray data and ab initio calculations, it has been shown that hydrogen bonds significantly contribute to the polar chain formation in nitroanilines. This research underscores the importance of understanding intermolecular interactions, which can inform the design of new materials with desired aggregation properties (Ellena et al., 2001).

Synthesis of Functionalized Pyrazoles

The compound's utility extends to organic synthesis, where it is used in the preparation of functionalized pyrazoles. A three-component reaction involving this compound derivatives has been developed, showcasing an efficient pathway to synthesize these heterocycles. This process highlights the compound's role in facilitating the creation of novel organic molecules, potentially useful in various pharmaceutical applications (Alizadeh et al., 2013).

Azo Coupling Products

Research on azo coupling reactions involving 5-nitro-2,1-benzisothiazole-3-diazonium with aromatic amines, including this compound, reveals the formation of structurally diverse N-substituted azo compounds. This synthesis process not only expands the chemical repertoire of azo compounds but also demonstrates the versatile reactivity of this compound in producing materials with potential applications in dyes and pigments (Pr̆ikryl et al., 2007).

Tetrazole Functionalization

The reactivity of this compound extends to the synthesis of tetrazole derivatives, indicating its applicability in developing medical agents. The compound's ability to undergo functionalization reactions opens pathways for creating novel tetrazoles with potential therapeutic applications, showcasing its importance in medicinal chemistry (Egorova et al., 2005).

Properties

IUPAC Name |

5-methylsulfanyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHJZKYOSJGALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)